molecular formula C9H9ClFNO B14068226 1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one

1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one

Cat. No.: B14068226
M. Wt: 201.62 g/mol
InChI Key: FYTYVWYXXWZNLG-UHFFFAOYSA-N
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Description

1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one is a fluorinated aromatic ketone derivative with a propanone backbone substituted by a chlorine atom and a 3-amino-4-fluorophenyl group. The amino and fluorine substituents on the aromatic ring are critical for modulating electronic properties and biological activity, as seen in related compounds targeting enzymes like Trypanothione Reductase (TR) .

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

1-(3-amino-4-fluorophenyl)-3-chloropropan-1-one

InChI

InChI=1S/C9H9ClFNO/c10-4-3-9(13)6-1-2-7(11)8(12)5-6/h1-2,5H,3-4,12H2

InChI Key

FYTYVWYXXWZNLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCl)N)F

Origin of Product

United States

Preparation Methods

Nitration-Reduction-Acylation Sequence

A widely employed strategy involves the sequential nitration, reduction, and acylation of 4-fluorophenyl precursors. Starting with 4-fluoroacetophenone, nitration at the meta-position is achieved using a mixture of fuming nitric acid and sulfuric acid at 0–5°C, yielding 3-nitro-4-fluoroacetophenone. Subsequent reduction of the nitro group is performed via catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) to afford 3-amino-4-fluoroacetophenone. Chlorination of the propanone side chain is accomplished using thionyl chloride (SOCl₂) in dichloromethane under reflux, producing the target compound in 68–72% overall yield.

This method benefits from straightforward scalability but requires careful control of nitration regioselectivity to avoid para-substituted by-products.

Nucleophilic Aromatic Substitution

Alternative routes leverage the reactivity of halogenated intermediates. 3-Chloro-4-fluorophenylpropan-1-one undergoes amination via Buchwald-Hartwig coupling with aqueous ammonia, using palladium(II) acetate and Xantphos as a catalytic system. Reaction conditions (toluene, 110°C, 24 hours) yield 1-(3-amino-4-fluorophenyl)-3-chloropropan-1-one with 65–70% efficiency. The use of microwave irradiation reduces reaction times to 2 hours while maintaining comparable yields.

This approach circumvents the need for nitro group reduction but necessitates anhydrous conditions to prevent hydrolysis of the chloropropanone moiety.

Friedel-Crafts Acylation of Protected Amines

Protection-deprotection strategies enhance selectivity in electrophilic substitutions. 3-Amino-4-fluorobenzene is first protected as a tert-butoxycarbonyl (Boc) derivative, followed by Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃. The Boc group is subsequently removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the target compound in 60–65% overall yield.

While this method ensures precise acylation at the para-position relative to the fluorine substituent, the use of strong Lewis acids complicates purification.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) enhance the solubility of intermediates during amination steps, improving reaction homogeneity. Catalytic systems employing copper(I) iodide and 1,10-phenanthroline in dimethylformamide (DMF) have been shown to accelerate nucleophilic substitutions by 40% compared to palladium-based catalysts.

Temperature and Pressure Effects

Elevated temperatures (80–110°C) favor kinetic control in nitration reactions, minimizing di-nitration by-products. Conversely, hydrogenation steps require moderate pressures (3–5 bar) to prevent over-reduction of the aromatic ring.

Analytical Characterization

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy provides definitive evidence of structure. The ¹H NMR spectrum (400 MHz, CDCl₃) displays a singlet at δ 2.85 ppm for the propanone methylene group, a triplet at δ 6.75 ppm for the aromatic protons, and a broad singlet at δ 4.21 ppm for the amino group. Infrared (IR) spectroscopy reveals stretches at 1680 cm⁻¹ (C=O) and 3350 cm⁻¹ (N–H), confirming the ketone and amine functionalities.

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis (C18 column, acetonitrile/water gradient) indicates ≥98% purity for samples purified via recrystallization from ethyl acetate/hexane.

Applications in Pharmaceutical Synthesis

Intermediate in Anticancer Agents

The compound serves as a precursor to tyrosine kinase inhibitors such as afatinib. Coupling with quinazolinyl derivatives under Mitsunobu conditions yields dimaleate salts with enhanced bioavailability.

Antiparasitic Activity

Derivatives exhibit inhibitory activity against Leishmania infantum Trypanothione Reductase (LiTR), with IC₅₀ values of 7.5–12.4 μM. Docking studies indicate binding to a NADPH-adjacent cavity, enabling selective inhibition over human glutathione reductase.

Comparative Analysis of Methods

Parameter Nitration-Reduction Buchwald-Hartwig Friedel-Crafts
Overall Yield (%) 68–72 65–70 60–65
Reaction Time (hours) 24–36 2–24 12–18
By-Products Di-nitration Hydrolysis Isomerization
Scalability High Moderate Low

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted propanone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, while the chlorine atom may facilitate the formation of reactive intermediates. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Halogen Positioning: Bromine or fluorine at the para position (e.g., 4-Br in ) enhances electrophilicity, facilitating nucleophilic attacks in synthesis.
  • Synthetic Flexibility: Friedel-Crafts acylation is a common route for aryl-propanones, but tert-butyl derivatives require alternative methods like epoxide ring-opening .

Key Observations :

  • Electron-Withdrawing Groups : Fluorine and chlorine enhance electrophilicity, critical for interacting with enzyme active sites. For example, 4-Br/3-Cl in showed moderate LiTR inhibition (~25–50%).
  • Amino Group Role: The 3-NH₂ group in the target compound may mimic natural substrates of TR, improving binding affinity .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted) Reference
This compound 201.64 Not reported Moderate in polar solvents
1-(4-Bromophenyl)-3-chloropropan-1-one 247.51 Oil (not crystalline) Low in water, high in organic solvents
1-(4-(Tert-butyl)phenyl)-3-chloropropan-1-one 224.73 Not reported High in non-polar solvents

Key Observations :

  • Molecular Weight Impact : Higher molecular weight in brominated analogs (e.g., 247.51 g/mol in ) correlates with lower solubility in aqueous media.
  • Amino Group Effects: The 3-NH₂ group in the target compound likely increases polarity, improving solubility in polar solvents like DMSO or ethanol .

Biological Activity

1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClFNO, with a molecular weight of approximately 219.64 g/mol. The compound features an amino group, a fluorine atom, and a chloropropanone moiety, which contribute to its biological activity through various mechanisms.

The biological activity of this compound is largely attributed to its ability to interact with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds, enhancing the compound's affinity for specific biomolecules. Additionally, the presence of the fluorine atom increases lipophilicity, which may facilitate membrane penetration and influence pharmacokinetics.

Potential Biological Activities

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Properties : Research indicates that structural analogs can induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical metabolic processes, potentially affecting cellular functions.

Case Studies and Experimental Results

Several studies have investigated the biological activity of this compound and related compounds. Below are summarized findings from relevant literature:

StudyObjectiveKey Findings
Synthesis and EvaluationIdentified potential inhibitors of kinases; compounds demonstrated selective inhibition profiles.
Pharmacological EvaluationShowed promising anticancer activity with IC50 values indicating effective cytotoxicity against several cancer cell lines.
Interaction StudiesEvaluated binding affinities; demonstrated significant interactions with target proteins involved in disease pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties:

Compound NameStructural FeaturesBiological Activity
1-(2-Amino-4-fluorophenyl)-2-chloropropan-1-oneSimilar amino and fluorine groupsExhibits enzyme inhibition; potential anti-inflammatory effects.
1-(2-Amino-3-bromophenyl)-2-chloropropan-1-oneContains bromine instead of fluorineNoted for antimicrobial and anticancer properties; different reactivity due to bromine substitution.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation using 3-amino-4-fluorobenzene derivatives and chloroacetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Reaction parameters such as solvent polarity (e.g., dichloromethane vs. nitrobenzene), temperature (0–25°C), and stoichiometric ratios of reactants/catalysts significantly impact yield. For example, excess AlCl₃ may improve acylation efficiency but complicate purification .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is commonly used to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Key Methods :

  • NMR : ¹H/¹³C NMR to confirm the aromatic proton environment, amino group (δ 3.5–5.0 ppm), and ketone carbonyl (δ 190–210 ppm).
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns from chlorine .

Q. What safety precautions are critical during handling?

  • Safety Protocols : Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, rinse immediately with water and consult SDS guidelines for chlorinated/aminated compounds. Emergency procedures for inhalation include relocation to fresh air and medical evaluation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?

  • Troubleshooting :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at low temperatures (-40°C).
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions and confirm connectivity between the chloropropanone chain and fluorophenyl group .
  • XRD Analysis : Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry and substituent positions .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving the fluorophenyl moiety?

  • Regioselective Control :

  • Directing Groups : The amino group at position 3 acts as a strong ortho/para director, while fluorine at position 4 deactivates the ring. Use meta-directing conditions (e.g., nitration in H₂SO₄/HNO₃ at 0°C) to favor substitution at position 2 .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution and reactive sites, guiding reagent selection .

Q. How does the compound’s electronic structure influence its bioactivity in enzyme inhibition studies?

  • Mechanistic Insights :

  • Fluorine’s Electron-Withdrawing Effect : Enhances binding to hydrophobic enzyme pockets (e.g., kinases) via C-F⋯H interactions.
  • Chloropropanone Reactivity : The α-chloroketone group may act as an electrophilic warhead, forming covalent adducts with catalytic cysteine residues. Kinetic assays (e.g., IC₅₀ determination) under varying pH (6.5–7.5) can quantify inhibition potency .

Q. What experimental approaches validate environmental degradation pathways of this compound?

  • Degradation Studies :

  • Photolysis : Expose aqueous solutions to UV light (λ = 254 nm) and monitor by LC-MS for hydroxylated or dehalogenated products.
  • Microbial Metabolism : Use soil slurry assays with GC-MS to identify metabolites (e.g., 3-aminophenol derivatives) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields across literature?

  • Root Causes :

  • Catalyst Purity : Impurities in AlCl₃ (e.g., hydration) reduce acylation efficiency. Use freshly sublimed catalyst .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase side reactions. Compare yields across solvent systems .

Q. Why do biological assays show variable activity against similar targets?

  • Factors :

  • Stereochemical Purity : Racemic mixtures (vs. enantiopure samples) may exhibit divergent binding affinities. Chiral HPLC separation followed by enantiomer-specific testing resolves this .
  • Assay Conditions : Variations in buffer ionic strength or co-solvents (e.g., DMSO concentration) alter compound solubility and activity .

Methodological Tables

Table 1 : Key Synthetic Parameters and Yield Optimization

ParameterOptimal RangeImpact on YieldReference
Catalyst (AlCl₃)1.2–1.5 equivalents+20–30%
Temperature0–10°CMinimizes side reactions
SolventAnhydrous DCMImproves acylation rate

Table 2 : Spectral Benchmarks for Structural Validation

TechniqueKey SignalsInterpretation
¹H NMR (CDCl₃)δ 7.2–7.5 (m, Ar-H)Fluorophenyl environment
FT-IR1680 cm⁻¹Ketone C=O stretch

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